molecular formula C14H13N5O2 B2655867 6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide CAS No. 2190196-13-3

6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide

Cat. No. B2655867
CAS RN: 2190196-13-3
M. Wt: 283.291
InChI Key: SMNRNLKQVASEDR-DGCLKSJQSA-N
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Description

6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the inflammatory response and cell proliferation. It also interacts with various cellular proteins, leading to changes in their function and activity.
Biochemical and Physiological Effects:
Studies have shown that 6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide has significant biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and suppress viral replication. Additionally, it has been shown to have an impact on various cellular processes, including cell signaling and gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide in lab experiments is its versatility. It can be used in a wide range of applications, including drug development and biochemical research. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide. One area of focus is the development of new drugs based on this compound. Additionally, further research is needed to understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, studies are needed to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide is a versatile chemical compound that has significant potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development, while its impact on cellular processes makes it a useful tool in biochemical research. However, further studies are needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide involves a multi-step process that includes the reaction of pyridine-3-carboxylic acid with ethyl chloroformate, followed by the reaction with (2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-amine and finally the reaction with cyanogen bromide. The final product is obtained after purification and isolation.

Scientific Research Applications

6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been used in the development of new drugs and as a tool in biochemical research.

properties

IUPAC Name

6-cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c15-7-10-2-1-9(8-16-10)14(20)18-11-4-6-21-13(11)12-3-5-17-19-12/h1-3,5,8,11,13H,4,6H2,(H,17,19)(H,18,20)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNRNLKQVASEDR-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CN=C(C=C2)C#N)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)C2=CN=C(C=C2)C#N)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide

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